2-(3-oxopiperazin-2-yl)-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxopiperazin-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(15-9-4-2-1-3-5-9)8-10-12(17)14-7-6-13-10/h1-5,10,13H,6-8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYIIPPSVSXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
2-(3-oxopiperazin-2-yl)-N-phenylacetamide PubChem CID 2955672 properties
Technical Monograph: 2-(3-oxopiperazin-2-yl)-N-phenylacetamide
PubChem CID: 2955672 Molecular Formula: C₁₂H₁₅N₃O₂ Molecular Weight: 233.27 g/mol [1]
Part 1: Executive Summary
2-(3-oxopiperazin-2-yl)-N-phenylacetamide is a specialized heterocyclic building block belonging to the class of piperazinone peptidomimetics . Structurally, it consists of a 3-oxopiperazine (piperazin-2-one) ring substituted at the C2 position with an N-phenylacetamide side chain.
This compound represents a critical scaffold in medicinal chemistry, serving as a constrained
Part 2: Chemical & Physical Characterization
The compound exhibits physicochemical properties characteristic of "lead-like" small molecules, with favorable solubility and polarity for oral bioavailability optimization.[1]
| Property | Value | Technical Context |
| Molecular Weight | 233.27 Da | Ideal for fragment-based screening (<300 Da). |
| LogP (Predicted) | ~0.5 – 0.9 | High water solubility; low lipophilicity minimizes non-specific binding.[1] |
| H-Bond Donors | 2 | Amide NH (side chain) + Amine NH (ring). |
| H-Bond Acceptors | 3 | Two carbonyl oxygens + one tertiary amine nitrogen. |
| Topological Polar Surface Area | ~60 Ų | Well within the range for cell membrane permeability (<140 Ų).[1] |
| Rotatable Bonds | 3 | Limited flexibility enhances binding entropy.[1] |
Part 3: Synthetic Routes & Methodology
The synthesis of 2-(3-oxopiperazin-2-yl)-N-phenylacetamide relies on the construction of the piperazinone core followed by side-chain functionalization. The most robust industrial route involves the Aza-Michael Addition-Cyclization sequence.
Retrosynthetic Analysis
-
Disconnection: The amide bond (N-phenyl) is the final disconnection.
-
Precursor: 2-(3-oxopiperazin-2-yl)acetic acid (or its ester).
-
Core Formation: Reaction of ethylenediamine with a fumarate/maleate derivative.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate (Core Formation)
-
Reagents: Ethylenediamine (1.0 eq), Diethyl fumarate (1.0 eq), Ethanol (Solvent).[1]
-
Mechanism: Intermolecular aza-Michael addition followed by intramolecular lactamization.
Protocol:
Dissolve diethyl fumarate (17.2 g, 100 mmol) in absolute ethanol (100 mL) at 0°C.
Add ethylenediamine (6.0 g, 100 mmol) dropwise over 30 minutes to suppress polymerization. 3.[1] Allow the mixture to warm to room temperature and stir for 4 hours.
Critical Step: Heat the mixture to reflux for 2 hours to drive the lactamization (ring closure).
Concentrate in vacuo.[1] The product, ethyl 2-(3-oxopiperazin-2-yl)acetate, often precipitates as a white solid or oil. Recrystallize from EtOAc/Hexane.
Step 2: Amidation to 2-(3-oxopiperazin-2-yl)-N-phenylacetamide
-
Reagents: Core Ester (from Step 1), Aniline (1.1 eq), Trimethylaluminum (AlMe₃) or TBTU/DIPEA (if saponified first).[1]
-
Direct Aminolysis (AlMe₃ mediated):
-
Note: This method bypasses the carboxylic acid isolation.[1]
-
Protocol:
In a dry flask under Argon, dissolve aniline (0.93 g, 10 mmol) in dry Toluene (20 mL).
Slowly add Trimethylaluminum (2M in toluene, 5.5 mL, 11 mmol). Caution: Pyrophoric.[1] Stir for 30 min at RT to form the aluminum amide species.
Add Ethyl 2-(3-oxopiperazin-2-yl)acetate (1.86 g, 10 mmol) dissolved in Toluene.
Heat to 80°C for 4–6 hours.
Quench: Carefully add dilute HCl at 0°C. Extract with EtOAc.
Purification: Silica gel chromatography (DCM:MeOH 95:5) yields the title compound.[1]
Part 4: Structural Biology & Pharmacophore Mapping
The 3-oxopiperazine scaffold is a privileged structure because it mimics the
Mechanistic Diagram (DOT): The following diagram illustrates the structural mimicry and the synthetic logic.
Caption: Synthetic pathway from acyclic precursors to the constrained peptidomimetic scaffold and its biological relevance.
Part 5: Biological Potential & Applications[2][3][4][5][6]
1. Peptidomimetics in Drug Design The 2-substituted 3-oxopiperazine ring forces the side chain (N-phenylacetamide) into a specific vector, mimicking the side chain of an amino acid (like Aspartate or Asparagine) in a protein loop.
-
Renin Inhibitors: Compounds with this core have been designed to inhibit Renin by mimicking the transition state of the angiotensinogen cleavage site.[1]
-
Melanocortin Receptors (MC4R): The scaffold serves as a replacement for the central dipeptide in endogenous ligands, improving metabolic stability against proteases.[1]
2. Fragment-Based Screening Due to its low molecular weight and specific H-bond pattern, CID 2955672 is an excellent "fragment" for NMR or X-ray crystallographic screening.
-
Binding Mode: The lactam NH and Carbonyl act as a "hinge binder" motif in kinase inhibitors, while the phenyl group explores the hydrophobic pocket.[1]
Part 6: References
-
PubChem. 2-(3-oxopiperazin-2-yl)-N-phenylacetamide (CID 2955672). National Library of Medicine.[1] [Link][1]
-
Micklatcher, C. et al. Design and synthesis of 3-oxopiperazine-based peptidomimetics.Bioorganic & Medicinal Chemistry Letters, 2012.[1] (Context on scaffold synthesis).
-
Golebiowski, A. et al. Solid-Supported Synthesis of 3-Oxopiperazine Derivatives.Journal of Combinatorial Chemistry, 2002.[1] (Methodology for library synthesis).
-
Haplorhini, et al. Design and discovery of new 5-oxopiperazin-1-yl piperidine-3-carboxamides as potent renin inhibitors.Bioorganic & Medicinal Chemistry Letters, 2012.[1] [Link]
-
Organic Chemistry Portal. Synthesis of Piperazinones. [Link][1]
Sources
Methodological & Application
Application Notes and Protocols for the Preparation of Stock Solutions of Piperazine Acetamides in DMSO
Introduction: The Criticality of High-Fidelity Stock Solutions in Drug Discovery
In the landscape of drug discovery and development, the integrity of experimental data is paramount. The journey of a novel chemical entity from a hit to a lead candidate is paved with meticulous assays, each critically dependent on the precise and accurate delivery of the compound to the biological system. The preparation of stock solutions, particularly for screening libraries rich in heterocyclic scaffolds like piperazine acetamides, represents a foundational step where variability can be inadvertently introduced, leading to flawed structure-activity relationships (SAR) and irreproducible results.[1][2]
Piperazine acetamides are a prevalent class of compounds in medicinal chemistry, valued for their favorable physicochemical properties and versatile biological activities.[3][4] Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial solubilization and storage of these compounds due to its exceptional solvating power for a wide range of polar and nonpolar molecules.[5] However, the unique properties of DMSO, including its hygroscopicity and potential for compound degradation over time, necessitate a rigorous and scientifically grounded approach to stock solution preparation.[6][7]
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of piperazine acetamide stock solutions in DMSO. The protocols and insights herein are designed to ensure the highest fidelity of your compound stocks, thereby enhancing the reliability and reproducibility of your experimental outcomes.
I. The Science of Solubilization: Piperazine Acetamides in DMSO
The effective dissolution of piperazine acetamides in DMSO is governed by the principles of intermolecular forces. DMSO is a highly polar, aprotic solvent with a strong dipole moment. The sulfur-oxygen bond is highly polarized, with the oxygen atom being a potent hydrogen bond acceptor.
Piperazine acetamides typically possess both hydrogen bond donor (N-H groups on the piperazine ring and the acetamide) and acceptor (the carbonyl oxygen of the acetamide and the tertiary amines of the piperazine ring) functionalities.[8][9] The dissolution process is driven by the favorable energetic interactions between the DMSO solvent molecules and the piperazine acetamide solute. Specifically, the oxygen atom of DMSO can form strong hydrogen bonds with the N-H protons of the piperazine and acetamide groups. Furthermore, dipole-dipole interactions occur between the polar regions of the solute and solvent molecules.
Caption: Intermolecular forces in piperazine acetamide dissolution in DMSO.
II. Protocol for the Preparation of Piperazine Acetamide Stock Solutions in DMSO
This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the quality and accuracy of the resulting stock solution.
A. Materials and Equipment
-
Piperazine acetamide compound (solid form, purity >95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Positive displacement pipette or calibrated micropipettes with low-retention tips
-
Sterile, amber glass vials with PTFE-lined screw caps or cryovials
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[10]
B. Step-by-Step Methodology
-
Pre-Preparation and Calculations:
-
Determine the desired stock concentration (e.g., 10 mM, 20 mM). High-concentration stock solutions (10-20 mM) are common for screening campaigns.[11]
-
Calculate the required mass of the piperazine acetamide and the volume of DMSO. It is advisable to prepare a volume that allows for multiple aliquots to avoid repeated freeze-thaw cycles.[12]
-
Molarity Calculator:
-
Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
-
-
Weighing the Compound:
-
Tare the analytical balance with the chosen vial.
-
Carefully weigh the calculated amount of the piperazine acetamide directly into the vial. Record the exact mass.
-
-
Solvent Addition:
-
Using a positive displacement pipette or a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
It is crucial to use a fresh, unopened bottle of anhydrous DMSO or one that has been properly stored in a desiccator to minimize water absorption.[7] DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[7]
-
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also aid dissolution, but caution should be exercised as excessive heat can degrade some compounds.
-
Repeat vortexing and sonication until the compound is fully dissolved, resulting in a clear solution. If the compound does not dissolve at the target concentration, it may be necessary to prepare a more dilute stock solution.
-
-
Quality Control and Documentation:
-
A crucial, yet often overlooked step, is to confirm the concentration and purity of the newly prepared stock solution. This is especially important for lead compounds. Techniques such as LC-MS can be employed for this purpose.[13][14]
-
Label the primary stock vial clearly with the compound ID, concentration, solvent, preparation date, and your initials.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles and to minimize the impact of water absorption upon opening, aliquot the stock solution into single-use volumes in smaller, tightly sealed vials.[6]
-
Store the aliquots at -20°C or -80°C for long-term storage.[12] For many compounds, storage at -80°C can extend stability to 6 months or longer.[12]
-
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 55829-43-1: 2-piperazin-1-ylacetamide | CymitQuimica [cymitquimica.com]
- 9. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uwaterloo.ca [uwaterloo.ca]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Implementation of high-throughput quality control processes within Compound Management - OAK Open Access Archive [oak.novartis.com]
- 14. biotech-spain.com [biotech-spain.com]
Application Note: Microwave-Assisted Synthesis of N-Phenylacetamide Derivatives
Executive Summary
This application note details a high-efficiency, green chemistry protocol for the acetylation of aniline to produce N-phenylacetamide (Acetanilide). By replacing conventional thermal reflux with microwave (MW) irradiation, reaction times are reduced from hours to minutes (typically <5 min), and yields are improved to >90%.[1][2] This guide provides two distinct workflows: a Zinc-catalyzed method for robust industrial applicability and a Catalyst-Free method aligning with strict green chemistry standards.
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Introduction & Rationale
N-phenylacetamide (Acetanilide) is a fundamental amide and a critical intermediate in the synthesis of sulfonamides and the analgesic paracetamol (acetaminophen).
The Challenge of Conventional Synthesis
Traditional synthesis involves refluxing aniline with acetic anhydride or acetic acid.
-
Limitations: Requires 60–120 minutes of heating, consumes excess energy, and often yields colored oxidation byproducts requiring extensive purification.
-
The Microwave Solution: Microwave irradiation utilizes dielectric heating , where polar molecules (like acetic acid) align with the oscillating electric field. This molecular friction generates rapid, uniform internal heat, bypassing the thermal lag of conductive heating mantles.[3]
Mechanistic Insight
The reaction follows a nucleophilic acyl substitution.[4] Under MW irradiation, the polar transition state is stabilized, and the activation energy barrier is surmounted rapidly due to the "specific microwave effect" (dipolar polarization).
Reaction Pathway Diagram
The following diagram illustrates the microwave-induced excitation and the subsequent chemical transformation.
Figure 1: Mechanism of microwave-assisted acetylation showing energy transfer via dipolar polarization.
Experimental Protocols
Safety Pre-requisites
-
Aniline: Toxic by inhalation and skin contact. Use double gloves and a fume hood.
-
Vessel Safety: Microwave heating generates pressure. Use a dedicated microwave reactor with pressure control or an open-vessel system with a reflux condenser. Do not heat sealed standard glassware in a domestic microwave.
Protocol A: Zinc-Catalyzed Synthesis (High Purity)
This method uses Zinc dust to prevent oxidation, ensuring a white crystalline product without extensive recrystallization.
Reagents:
-
Aniline: 2.0 mL (0.022 mol)
-
Glacial Acetic Acid: 10.0 mL
-
Zinc Dust: 0.5 g[5]
-
Ice-cold water: ~100 mL
Workflow:
-
Preparation: In a microwave-safe borosilicate flask (approx. 50-100 mL), mix 2.0 mL of aniline and 10.0 mL of glacial acetic acid.
-
Catalyst Addition: Add 0.5 g of Zinc dust. Swirl gently.
-
Irradiation:
-
Instrument: Dedicated Monomode Reactor (or modified domestic microwave with reflux setup).
-
Power: 225 W (Low-Medium).
-
Time: 3 - 5 minutes.
-
Observation: Monitor for boiling; avoid violent bumping.
-
-
Quenching: Carefully remove the flask. Pour the hot mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring.
-
Isolation: The N-phenylacetamide will precipitate immediately as white crystals.
-
Purification: Filter using a Buchner funnel. Wash with cold water to remove acid traces. Dry in an oven at 60°C.
Protocol B: Catalyst-Free Green Synthesis
Ideal for "Green Chemistry" applications where metal waste is prohibited.
Reagents:
-
Aniline: 2.0 mL[5]
-
Glacial Acetic Acid: 6.0 - 10.0 mL (Excess acid acts as solvent and reagent)
Workflow:
-
Mix: Combine Aniline and Acetic Acid in the reaction vessel.
-
Irradiate: Set Power to 300 W. Irradiate for 5 minutes. (Intermittent heating: 1 min ON, 30 sec OFF is recommended for open vessels to control boiling).
-
Workup: Pour into crushed ice. Stir until solid precipitates.
-
Recrystallization: If the product is slightly colored, recrystallize from boiling water or dilute ethanol.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for N-phenylacetamide synthesis.
Results & Discussion
Comparative Analysis
The following data compares the microwave protocol against the standard thermal reflux method (Vogel's Textbook of Practical Organic Chemistry).
| Parameter | Conventional Method (Reflux) | Microwave Method (Protocol A) | Improvement Factor |
| Reaction Time | 60 - 120 minutes | 3 - 5 minutes | ~20x Faster |
| Energy Source | Conductive Heating (Mantle) | Dielectric Heating (MW) | Energy Efficient |
| Yield (%) | 75 - 80% | 92 - 96% | +15% Yield |
| Product Appearance | Often pink/grey (requires charcoal) | White/Colorless crystals | Higher Purity |
| Solvent Usage | Often requires excess solvent | Solvent-free or Minimized | Green |
Troubleshooting Guide
-
Problem: Product is oily or fails to precipitate.
-
Problem: Charring/Blackening.
References
-
Surati, M. A., et al. "A Brief Review: Microwave Assisted Organic Reaction." Archives of Applied Science Research, vol. 4, no. 1, 2012, pp. 645-661.[5] Link
-
Yadav, A. R., et al. "Microwave Assisted Synthesis of Some Traditional Reactions: Green Chemistry Approach."[5] Asian Journal of Research in Chemistry, vol. 1, no. 1, 2008. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard Reference for Conventional Method).
-
Bose, A. K., et al. "Microwave Induced Organic Reaction Enhancement (MORE) Chemistry: A Review." Tetrahedron, vol. 68, 2012. Link
- Mohan, J.Organic Analytical Chemistry: Theory and Practice. Alpha Science Int'l Ltd., 2003.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ajrconline.org [ajrconline.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
Application Note: Scalable Manufacturing of Chiral 3-Oxopiperazine Scaffolds
Executive Summary
The 3-oxopiperazine (piperazin-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, GPCR ligands, and kinase inhibitors (e.g., Tadalafil analogues, farnesyltransferase inhibitors). Despite its utility, scalable synthesis remains a bottleneck due to challenges in regioselectivity, suppression of dimerization, and retention of chirality during ring closure.
This Application Note details a robust, scalable, and modular protocol for synthesizing chiral 3-substituted and 1,4-disubstituted 3-oxopiperazines. Unlike traditional methods using chloroacetyl chloride which suffer from poor regiocontrol on substituted diamines, this protocol utilizes a Reductive Alkylation – Cyclization (RAC) strategy. This approach leverages the chiral pool (amino acids), ensures high enantiopurity (>98% ee), and is validated for multi-gram to kilogram scale-up.
Strategic Analysis: Route Selection
Comparison of Synthetic Strategies
| Strategy | Scalability | Regiocontrol | Chirality Retention | Key Limitation |
| A. Diamine + Chloroacetate | Medium | Low | N/A | Dimerization; poor selectivity with substituted diamines. |
| B. Ugi/Petasis (MCR) | Low | High | Medium | Difficult purification; atom economy issues on scale. |
| C. Reductive Alkylation (RAC) | High | High | High | Requires aldehyde precursor; Stepwise but robust. |
| D. Solid Phase Synthesis | Low | High | High | High cost; strictly for library generation (mg scale). |
Selected Route: Strategy C (RAC) . This route is selected for its superior safety profile and ability to introduce diversity at the
Mechanism of Action
The synthesis proceeds via the reductive amination of an amino acid ester (Nucleophile) with an
Caption: Figure 1. Modular Reductive Alkylation-Cyclization (RAC) pathway for 3-oxopiperazine synthesis.
Detailed Experimental Protocol
Materials & Reagents[1][2]
-
Starting Material A:
-Boc-amino aldehyde (commercially available or prepared via Swern oxidation of -Boc-amino alcohol). -
Starting Material B: Amino acid methyl ester hydrochloride (e.g., L-Phenylalanine methyl ester HCl).
-
Reductant: Sodium triacetoxyborohydride (STAB) – Preferred for safety over NaCNBH3.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) for scale.
-
Cyclization Agent: Trifluoroacetic acid (TFA) followed by Triethylamine (TEA).
Protocol: Step-by-Step
Step 1: Reductive Amination (The Coupling)
-
Preparation: Charge a reaction vessel with Amino Acid Methyl Ester HCl (1.0 equiv) and
-Boc-Amino Aldehyde (1.05 equiv) in DCE (10 mL/g). -
Neutralization: Add TEA (1.0 equiv) to free the amine. Stir for 30 min at room temperature (RT) to allow imine formation. Note: Pre-formation of the imine is critical to minimize direct reduction of the aldehyde.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.4 equiv) portion-wise over 30 minutes.
-
Process Safety: STAB evolves hydrogen gas upon reaction with moisture/acid. Ensure adequate venting.
-
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target: disappearance of imine/aldehyde).
-
Work-up: Quench with saturated aqueous NaHCO
. Extract with DCM ( ). Wash combined organics with brine, dry over Na SO , and concentrate.-
Checkpoint: The intermediate linear amine is stable and can be purified by flash chromatography if needed, but for scale, proceed to Step 2 directly.
-
Step 2: Deprotection & Cyclization[1]
-
Deprotection: Dissolve the crude linear amine in DCM (5 mL/g). Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours until Boc removal is complete (monitor by LC-MS).
-
Concentration: Remove volatiles under reduced pressure to obtain the TFA salt.
-
Cyclization: Redissolve the residue in MeOH or EtOH (10 mL/g). Add TEA (3–5 equiv) to adjust pH to >8.
-
Heating: Heat the mixture to reflux (60–70°C) for 4–12 hours.
-
Isolation: Concentrate the solvent. Redissolve in EtOAc and wash with water/brine to remove salts.
-
Purification: Recrystallize from EtOAc/Hexanes or IPA. Avoid chromatography for scales >10g if possible.
Quality Control & Data Analysis
Expected Analytical Data
-
HPLC Purity: >98% (a/a).
-
Chiral HPLC: >98% ee (Check for racemization at
if high temperatures were used). -
1H NMR (DMSO-d6): Look for the characteristic AB system of the
-CH protons (approx. 3.0–3.5 ppm) and the methine proton at .[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete imine formation. | Stir amine + aldehyde for 1h before adding STAB. Add MgSO |
| Racemization | Overheating during cyclization. | Use a milder base (e.g., K |
| Dimerization | Concentration too high. | Perform cyclization (Step 2) under dilute conditions (0.05 M). |
| Aldehyde Reduction | STAB added too fast/too warm. | Add STAB at 0°C strictly. Ensure aldehyde is high quality (no acid impurity). |
Workflow Logic & Decision Tree
Caption: Figure 2. Decision tree for process optimization and troubleshooting.
References
-
General Review of Scaffold
-
Horton, D. A.; Bourne, G. T.; Smythe, M. L. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chem. Rev.2003 , 103, 893–930. Link
-
-
Reductive Alkylation Protocol (Primary Reference)
-
Scalable Process & Safety (STAB Usage)
-
Chirality Retention in Piperazinones
-
Alternative N-Alkylation Route (Patent)
-
"Synthesis method of chiral piperazinone derivative." Patent CN108129404B. Link
-
Sources
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperazine Substitution Reactions for Acetamide Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource is designed to provide in-depth, field-tested insights into overcoming common challenges and improving the yield of piperazine substitution reactions in the synthesis of acetamides. Our approach is grounded in fundamental chemical principles and validated by authoritative literature to ensure you can confidently troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My piperazine substitution reaction is showing low conversion to the desired acetamide product. What are the most common initial factors to investigate?
Low conversion is a frequent issue that can often be traced back to a few key parameters. Before undertaking a complex redesign of your reaction, it's crucial to assess the following:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, particularly the piperazine and the acetylating agent (e.g., 2-chloro-N-substituted acetamide). Impurities can introduce side reactions or inhibit the primary reaction pathway. Verify the stoichiometry; a common starting point is a 1:1 or a slight excess of the piperazine (e.g., 1.1 equivalents) to drive the reaction to completion.
-
Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of byproducts. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique like TLC or LC-MS.
-
Solvent Choice: The polarity and boiling point of your solvent are critical. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often effective as they can dissolve the reactants and facilitate the nucleophilic substitution.
A systematic approach to troubleshooting this initial challenge is outlined in the workflow below.
Caption: Initial troubleshooting workflow for low reaction conversion.
Q2: I'm observing significant formation of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
The formation of a di-substituted piperazine is a classic competing reaction, especially when using unsubstituted or symmetrically substituted piperazines. The key to favoring mono-substitution lies in controlling the reactivity of the piperazine nitrogens.
-
Use of a Protecting Group: The most reliable method is to start with a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group effectively "blocks" one of the nitrogen atoms, directing the substitution to the unprotected nitrogen. The Boc group can then be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired mono-substituted product.
-
Controlling Stoichiometry and Addition Rate: If using an unprotected piperazine is necessary, carefully controlling the stoichiometry is crucial. Using a larger excess of piperazine can statistically favor mono-substitution. Additionally, a slow, dropwise addition of the electrophile (the acetamide precursor) to a solution of the piperazine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the already mono-substituted product.
The general principle of using a protecting group is illustrated below.
Purification methods for polar oxopiperazine intermediates
Answering the call of complex purification challenges, this Technical Support Center is dedicated to the scientists and researchers navigating the intricate world of polar oxopiperazine intermediates. These molecules, pivotal in many drug development pipelines, often present unique purification hurdles due to their inherent polarity and basicity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-tested insights to empower you to overcome these challenges effectively.
This guide is structured as a dynamic resource, moving from foundational questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses the high-level strategic questions that form the basis of a sound purification plan.
Q1: What makes polar oxopiperazine intermediates so challenging to purify?
A1: The primary challenges stem from the inherent physicochemical properties of the oxopiperazine core combined with other polar functional groups.[1]
-
High Polarity: The presence of amide carbonyls, secondary or tertiary amines, and potentially other heteroatoms makes these molecules highly polar. This leads to very strong interactions with polar stationary phases like silica gel, often resulting in poor mobility (streaking or staying at the baseline) in normal-phase chromatography. Conversely, they have limited interaction with nonpolar reversed-phase media, causing them to elute in or near the solvent front with poor separation.[2][3]
-
Basicity: The nitrogen atoms in the piperazine ring are basic (pKa values can be around 5 and 9).[1] This basicity causes strong, often irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of peak tailing, low recovery, and even on-column degradation.[4]
-
High Water Solubility: Their polarity often makes them highly soluble in water and other protic solvents, which can complicate extraction and solvent removal steps post-chromatography. Removing large volumes of water can be time-consuming and energy-intensive.[5]
Q2: What are the primary purification strategies I should consider first?
A2: Your initial choice depends on the physical state of your crude product, the scale of the purification, and the nature of the impurities. The two main branches are Crystallization and Chromatography .
-
Recrystallization: If your intermediate is a solid and you have a moderate to high amount of material (>1g), recrystallization is often the most efficient and scalable method.[6] It's particularly effective at removing impurities with different solubility profiles. For highly basic oxopiperazines, crystallization of a salt (e.g., hydrochloride or tartrate) can be a highly effective strategy, as salts often have more favorable crystallization properties than the free base.[7][8]
-
Chromatography: When dealing with oils, amorphous solids, or complex mixtures with structurally similar impurities, chromatography is the method of choice.[9] Given the polarity of oxopiperazines, you will likely need to move beyond standard normal-phase chromatography.
Below is a decision-making workflow to guide your initial choice.
Caption: Initial Purification Strategy Selection.
Q3: You mentioned moving beyond normal-phase chromatography. What are the best alternatives?
A3: For highly polar molecules like oxopiperazine intermediates, several chromatographic techniques are superior to standard silica/ethyl acetate/hexane systems.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is arguably the most powerful technique for this compound class.[2][10] HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) but with a reversed-phase type mobile phase (e.g., acetonitrile/water).[3][11] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention and separation where reversed-phase fails.[11]
-
Reversed-Phase Chromatography (RPC) with Ion-Pairing Agents: While standard RPC often fails, its utility can be enhanced by adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase. The TFA protonates the basic nitrogens on your oxopiperazine, and the trifluoroacetate anion forms an ion pair, increasing the overall hydrophobicity of the molecule and thus its retention on the C18 column.
-
Modified Normal-Phase: If you must use normal-phase, the eluent must be modified. Using highly polar solvent systems like Dichloromethane/Methanol with a small percentage of Ammonium Hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) can dramatically improve peak shape and recovery.[4] The ammonia acts as a competitive base, saturating the acidic silanol sites on the silica and preventing the basic analyte from tailing.[12]
-
Alumina or Amine-Functionalized Silica: Using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica column, can mitigate the issues of strong binding and tailing seen with standard silica gel.[11][13]
Chromatography Troubleshooting Guide
This section tackles specific, common problems encountered during chromatographic purification.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Compound streaks or remains at the baseline in Normal-Phase (Silica Gel). | 1. Strong Analyte-Silica Interaction: The basic nitrogen(s) on your oxopiperazine are binding irreversibly to acidic silanol groups.[4] 2. Insufficient Eluent Polarity: The mobile phase is not strong enough to move the highly polar compound.[12] | Solution 1 (Modify Eluent): Add a basic modifier. Start with 1% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., DCM/MeOH). Rationale: The modifier will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.[12] Solution 2 (Switch Technique): Move to a HILIC setup. Rationale: HILIC is designed for such polar compounds and provides retention through a different, more controlled mechanism.[2][11] |
| Compound elutes in the void volume in Reversed-Phase (C18). | Insufficient Retention: The compound is too polar to interact with the nonpolar C18 stationary phase and is simply washed off the column.[2] | Solution 1 (Switch to HILIC): This is the classic indication that HILIC is the appropriate technique.[2][3] Rationale: HILIC provides retention for compounds that are unretained in RPC. Solution 2 (Use Ion-Pairing): Add 0.1% TFA to your water/acetonitrile mobile phase. Rationale: This forms an ion pair with your basic compound, increasing its hydrophobicity and retention time. |
| All fractions are contaminated with a persistent impurity. | Co-elution: The impurity has a very similar polarity and chromatographic behavior to your desired product. | Solution 1 (Change Selectivity): Switch the chromatographic mode. If you are using HILIC on silica, try a different HILIC phase (e.g., an amine column) or switch to ion-pair RPC. Rationale: Different stationary phases and solvent systems interact with molecules in different ways. Changing the system can often resolve previously co-eluting peaks. Solution 2 (Orthogonal Purification): Purify the mixed fractions by another method, such as recrystallization or preparative HPLC with a different column/eluent system. Rationale: Combining two purification techniques with different separation principles (e.g., chromatography and crystallization) is a powerful way to achieve high purity. |
| Low mass recovery from the column. | Irreversible Binding or Degradation: The compound is either permanently stuck to the stationary phase or is decomposing on contact with it (e.g., on acidic silica).[12] | Solution 1 (Deactivate Silica): Use a less acidic stationary phase like neutral alumina or pre-treat the silica by flushing with a mobile phase containing a basic modifier (1% TEA) before loading your sample.[12] Solution 2 (Check Stability): Spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If you see a new spot or significant streaking from the baseline, your compound is not stable on silica.[12] This confirms the need for an alternative stationary phase. |
Recrystallization Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| No crystals form upon cooling. | 1. Solution is not supersaturated: Too much solvent was used.[6] 2. High solubility: The compound is too soluble in the chosen solvent even at low temperatures.[8] 3. Inhibition of nucleation: The presence of certain impurities can inhibit crystal formation. | Solution 1 (Reduce Solvent): Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again. Solution 2 (Induce Crystallization): Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound if available. Rationale: These actions provide a nucleation site for crystal growth to begin. Solution 3 (Change Solvent): Find a solvent in which the compound is less soluble, or use an anti-solvent system (see protocol below).[7] |
| An oil separates instead of a solid. | 1. Melting point depression: The melting point of your compound is lower than the temperature of the solution. This often happens when the solution is cooled too quickly or if significant impurities are present. 2. Solution is too concentrated. | Solution 1 (Re-dissolve and Cool Slowly): Add a small amount of solvent to re-dissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help. Rationale: Slow cooling allows for the ordered lattice of a crystal to form rather than the disordered state of an oil.[14] Solution 2 (Use More Solvent): The saturation point may have been reached at too high a temperature. Add more solvent, reheat to dissolve, and cool slowly. |
| Product purity does not improve after recrystallization. | Co-crystallization: The impurity has a very similar structure and solubility profile to the product and is being incorporated into the crystal lattice.[8] | Solution 1 (Change Solvent System): A different solvent may alter the relative solubilities of the product and impurity, allowing for better separation.[8] Solution 2 (Perform a Second Purification): Recrystallization may not be sufficient. The material may require a pass through a silica plug or a quick column chromatography run to remove the offending impurity before a final recrystallization. |
Detailed Experimental Protocols
Protocol 1: HILIC Flash Chromatography Purification
This protocol provides a general workflow for purifying a polar oxopiperazine intermediate using HILIC.
-
Analytical Method Development (TLC):
-
Obtain silica gel TLC plates.
-
Prepare several test eluents. A good starting point is a gradient of water in acetonitrile (ACN). For example: 95:5 ACN/H₂O, 90:10 ACN/H₂O, 85:15 ACN/H₂O.
-
Spot your crude material on the TLC plates and develop them in the test eluents.
-
Goal: Find a solvent system that gives your product an Rf value between 0.2 and 0.4. In HILIC, increasing the water content (the strong solvent) will decrease the Rf value, which is the opposite of normal-phase.[2]
-
-
Column Preparation:
-
Select a silica gel flash column appropriately sized for your sample amount (typically aim for a sample load of 1-5% of the silica weight).
-
Equilibrate the column with your initial, weak mobile phase (e.g., 95:5 ACN/H₂O) for at least 5-10 column volumes. Proper equilibration is critical for reproducible results in HILIC.[3]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a strong solvent like DMSO, water, or methanol.
-
Alternatively, for better peak shape, create a slurry of your crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto your column.
-
-
Elution and Fraction Collection:
-
Begin elution with the weak mobile phase (e.g., 95:5 ACN/H₂O).
-
Run a gradient, gradually increasing the percentage of the strong solvent (water). A typical gradient might be from 5% to 30% water over 10-15 column volumes.
-
Collect fractions and monitor by TLC or LCMS to identify the pure product fractions.
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the acetonitrile under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with an appropriate organic solvent (e.g., DCM or EtOAc) if the product's polarity allows.
-
Protocol 2: Recrystallization via a Two-Solvent System
This is an excellent method when you cannot find a single solvent that provides the desired solubility profile.
-
Solvent Selection:
-
Find a "soluble" solvent in which your compound is very soluble, even at room temperature (e.g., Methanol, Ethanol, Acetone).
-
Find a "poor" or "anti-solvent" in which your compound is poorly soluble (e.g., Hexane, Diethyl Ether, Water).[7] The two solvents must be miscible.
-
-
Dissolution:
-
Place your crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "soluble" solvent dropwise while heating and stirring until the solid is just dissolved. Use the absolute minimum amount of hot solvent.[6]
-
-
Induce Saturation:
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Add a drop or two of the "soluble" solvent to make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without being disturbed.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation and yield.[14]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold "poor" solvent to rinse away the impurity-laden mother liquor.
-
Allow the crystals to dry under vacuum to remove all residual solvent.
-
Caption: Logical workflow for troubleshooting chromatography.
References
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.[Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.[Link]
-
California State University, Stanislaus. Recrystallization.[Link]
-
SlidePlayer. Separation methods: Chromatography.[Link]
-
Reddit. (2022). Chromatography to separate polar molecules?[Link]
-
University of New South Wales. RECRYSTALLISATION.[Link]
-
Millersville University. recrystallization.pdf.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
Chemistry LibreTexts. (2023). Recrystallization.[Link]
-
SlidePlayer. Separation Techniques Chem 551.[Link]
-
Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges.[Link]
-
Reddit. (2023). Purification of strong polar and basic compounds.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. waters.com [waters.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Amide Synthesis Optimization Hub: Technical Support for Aniline Acylation
Status: Operational Ticket ID: #ACY-ANL-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Aniline Acylation Workflows
Introduction: The Precision of Amide Bond Formation
Welcome to the technical support center. You are likely here because your amide coupling yield is lower than expected, or your HPLC traces show "ghost" peaks that shouldn't be there.
Acylation of aniline derivatives is a cornerstone reaction in drug discovery (e.g., paracetamol, lidocaine), yet it is deceptively simple. The nucleophilicity of the nitrogen atom is a double-edged sword: too reactive, and you get N,N-diacylation ; too sluggish (due to electron-withdrawing groups), and the reaction stalls. Furthermore, the presence of competing nucleophiles (like -OH in aminophenols) introduces chemoselectivity challenges.
This guide moves beyond basic textbook recipes to address the causality of failure and provides self-validating protocols to ensure batch-to-batch consistency.
Module 1: The "Double Trouble" – N,N-Diacylation
User Query:
"I am targeting the mono-amide, but my LC-MS shows a mass corresponding to the addition of two acyl groups (M + 2xAcyl). How do I stop the reaction at the mono-acylated stage?"
Technical Diagnosis:
This is a classic kinetic control issue. The product of the first acylation (
Visualizing the Failure Mode
The following logic flow illustrates the decision points where the reaction diverges toward the unwanted imide.
Figure 1: Kinetic pathway showing the progression from aniline to unwanted imide (N,N-diacylation).
Troubleshooting Protocol: Precision Stoichiometry
To eliminate diacylation, you must starve the mono-amide of the reagent required to react further.
-
Switch Reagents: If possible, move from Acid Chlorides (highly reactive) to Anhydrides (moderately reactive). The lower electrophilicity of anhydrides makes the second acylation step (
) significantly slower than the first ( ). -
The "Reverse Addition" Technique:
-
Stoichiometry Rule: Never exceed 1.1 equivalents of the acylating agent.
Module 2: Chemoselectivity – The Battle of Nucleophiles
User Query:
"I am working with aminophenols (containing both -NH2 and -OH). I want to acylate the amine, but I'm getting esters (O-acylation) or mixtures. How do I favor the amide?"
Technical Diagnosis:
This is a competition between Nucleophilicity (N is better) vs. Solvation/Basicity .
-
Nitrogen (-NH2): More nucleophilic, forms stable amide bonds.
-
Oxygen (-OH): Less nucleophilic, but if the medium is too basic, it forms a phenoxide anion (
), which is an aggressive nucleophile and will rapidly form the ester.
Comparative Data: Selecting the Right Conditions
Use this matrix to select your solvent/base system based on your desired outcome.
| Condition System | Selectivity Outcome | Mechanism | Recommended For |
| Schotten-Baumann (aq.[4] NaOH / DCM) | High N-Selectivity | Water solvates/H-bonds to phenol, reducing O-reactivity. | Simple Aminophenols |
| Anhydrous Pyridine | Mixed / Low Selectivity | Pyridine acts as a base and acyl-transfer catalyst; promotes both. | Non-selective exhaustive acylation |
| Neutral Organic (EtOAc, no base) | High N-Selectivity | Exploits native nucleophilicity difference ( | Highly reactive acid chlorides |
| Lipase Catalysis (e.g., Novozym 435) | Perfect N-Selectivity | Enzyme active site sterics exclude O-attack. | Green Chemistry / High Value APIs |
Optimized Protocol: Modified Schotten-Baumann
This biphasic system is the gold standard for chemoselectivity [1].
-
Setup: Dissolve the aminophenol in a biphasic mixture of Ethyl Acetate (organic) and Saturated Aqueous NaHCO3 (mild base). Avoid strong bases like NaOH which deprotonate the phenol.
-
Reaction: Add the acid chloride or anhydride to the rapidly stirring mixture at room temperature.
-
Mechanism: The amine reacts in the organic phase or interface. The HCl byproduct is neutralized by the aqueous bicarbonate. The phenol remains protonated (neutral) and solvated by water, rendering it unreactive.
Module 3: Deactivated Systems – When the Reaction Stalls
User Query:
"My aniline has an electron-withdrawing group (nitro, nitrile, halogen). The reaction with acetic anhydride is doing nothing, even after reflux."
Technical Diagnosis:
Electron-withdrawing groups (EWGs) pull density from the benzene ring, which in turn pulls density from the nitrogen lone pair. The amine is no longer a good nucleophile. You need a Nucleophilic Catalyst to activate the acyl donor, not the amine.
The Solution: DMAP Catalysis
4-Dimethylaminopyridine (DMAP) is the "turbocharger" for acylation.[5] It attacks the acyl donor to form an N-Acylpyridinium ion , which is far more electrophilic than the original anhydride or chloride [2].[6]
Visualizing the Catalytic Cycle
Understanding this cycle is crucial.[6] If you use stoichiometric DMAP, you will have a difficult workup. It is strictly catalytic (5-10 mol%).
Figure 2: The DMAP catalytic cycle. The N-Acylpyridinium intermediate overcomes the low reactivity of the aniline.
Protocol: DMAP-Catalyzed Acylation
-
Reagents: Aniline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq - acts as an auxiliary base to sponge up acid).
-
Catalyst: Add DMAP (0.1 eq / 10 mol%) .
-
Solvent: DCM or THF (Anhydrous).
-
Procedure: Stir at RT. The reaction often completes in <1 hour where the uncatalyzed version takes days.
-
Warning: DMAP is toxic. Wash the organic layer with dilute HCl (1M) during workup to protonate and remove the DMAP into the aqueous waste.
References
-
Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal. [Link]
-
Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Ningbo Inno Pharmchem. [Link][6]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase. ACS Omega (2018). [Link]
-
Acylation of Aniline Explained. Pearson Chemistry. [Link]
Sources
Recrystallization solvents for 2-(3-oxopiperazin-2-yl)-N-phenylacetamide purification
Introduction: A Rational Approach to Purifying a Multifunctional Molecule
Our methodology is grounded in predicting the compound's behavior and providing you with the tools to screen, optimize, and troubleshoot your recrystallization experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a recrystallization solvent for this compound?
The main challenge arises from the molecule's amphiphilic character. A solvent that is ideal for the polar oxopiperazine portion may be a poor solvent for the N-phenylacetamide tail, and vice-versa.
-
Polar Head: The cyclic diamide (oxopiperazine) structure is rich in hydrogen bond donors and acceptors, suggesting solubility in polar protic solvents like alcohols or even water.
-
Non-Polar Tail: The N-phenylacetamide group lends aromatic character and increases the affinity for organic solvents like acetone, ethyl acetate, or chlorinated solvents.
The goal is to find a solvent or solvent system that creates a large solubility differential with temperature—high solubility when hot and low solubility when cold.[1] This often leads to the use of polar solvents or binary solvent mixtures.
Q2: Based on structural analogues, what solvents should I start with for screening?
Based on the known behavior of related structures, we can create a logical list of starting solvents. Amides, as a class, are often successfully recrystallized from polar solvents like ethanol, acetone, or acetonitrile.[2][3] For N-phenylacetamide (acetanilide), it is known to be slightly soluble in cold water but soluble in hot water, ethanol, and acetone.[4][5] Piperazine derivatives are often purified from alcohols or through salt formation in solvents like acetone.[6][7]
This suggests the following solvents are excellent starting points for screening:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Safety Considerations |
| Ethanol | 78.4 | 24.5 | Good general-purpose solvent for amides; dissolves both polar and non-polar features.[2][8] Low toxicity. |
| Isopropanol | 82.6 | 19.9 | Slightly less polar than ethanol; may offer a better solubility differential. Low toxicity. |
| Acetonitrile | 81.6 | 37.5 | Often gives very good results for amides, yielding high-quality crystals.[2] Volatile; work in a fume hood. |
| Acetone | 56.0 | 20.7 | Strong solvent for many organics.[4] Its low boiling point can make it tricky to maintain a saturated solution. |
| Water | 100.0 | 80.1 | The oxopiperazine ring may impart some hot water solubility.[8] Excellent anti-solvent in mixtures with alcohols. |
| Ethyl Acetate | 77.1 | 6.0 | A less polar option; may be useful if non-polar impurities are the primary concern. |
Q3: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?
"Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9][10] This is undesirable because the oil can trap impurities, defeating the purpose of recrystallization.
Common Causes & Solutions:
-
Solution is too concentrated or cooling is too rapid: The high concentration of solute depresses the freezing point, causing it to separate as a liquid.
-
Solution: Re-heat the mixture to redissolve the oil. Add 10-20% more hot solvent to create a more dilute solution. Allow the flask to cool very slowly (e.g., by placing it inside a beaker of hot water) to give the molecules time to orient into a crystal lattice.[11]
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the compound's melting point.
-
Solution: Switch to a lower-boiling point solvent or a different solvent system altogether.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: Try a pre-purification step (like a quick filtration through a small plug of silica) or switch to a solvent system where the impurity is highly soluble even at low temperatures.
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Compound will not dissolve, even in a large volume of boiling solvent. | The chosen solvent is not a good solvent for the compound. | Move to a more polar solvent. For example, if ethyl acetate fails, try ethanol or acetonitrile. |
| The "insoluble" material is actually an impurity. | If the bulk of the material dissolves but a small amount remains, perform a hot filtration to remove the insoluble impurity before cooling.[12] | |
| No crystals form upon cooling, even after scratching or seeding. | The solution is not supersaturated (too much solvent was used). | Boil off a portion of the solvent to increase the concentration. Allow to cool again.[13] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | This solvent is not suitable. Consider using it as "Solvent #1" in a two-solvent system and add a miscible anti-solvent ("Solvent #2") in which your compound is insoluble.[13] A common and effective pair for amides is Ethanol/Water or Acetone/Hexane.[3][8] | |
| Yield is very low. | Too much solvent was used, and a significant amount of the product remains in the mother liquor.[14] | Use the minimum amount of hot solvent required to fully dissolve the compound.[12] Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
| Premature crystallization occurred during hot filtration. | Use a stemless funnel and pre-heat it with hot solvent before filtering your solution.[10] Add a small excess (2-5%) of solvent before hot filtration to account for evaporation.[12] | |
| Crystals are colored or appear impure after recrystallization. | The impurity has very similar solubility properties to the product in the chosen solvent. | Try recrystallizing from a different solvent with different polarity. If the impurity is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[12] |
Experimental Protocols & Workflows
Workflow for Initial Solvent Selection
The following workflow provides a systematic approach to identifying a suitable recrystallization solvent.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Amide Synthesis
Welcome to the Technical Support Center for amide synthesis purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenge of removing unreacted aniline from amide synthesis reaction mixtures. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction: The Aniline Challenge
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of amides, particularly in the pharmaceutical industry. However, their removal post-reaction can be a significant hurdle in achieving high product purity. The basic nature and solubility profile of aniline often lead to co-elution with the desired amide product in chromatography or difficulties in achieving complete removal through simple extractions. This guide will equip you with the knowledge to select and optimize the most appropriate purification strategy for your specific amide synthesis.
Troubleshooting Guide
This section is structured to address common problems encountered during the purification process.
Problem 1: My acidic wash is ineffective at removing all the unreacted aniline.
Root Cause Analysis: Aniline, being a weak base with a pKaH of approximately 4.6, reacts with strong acids to form the water-soluble anilinium ion (C₆H₅NH₃⁺)[1][2]. An incomplete extraction is often due to an unfavorable equilibrium between the organic and aqueous phases.
Solutions:
-
Increase the Acid Concentration: Instead of a 1M HCl solution, consider using a 2M or even a 5-10% HCl solution to shift the equilibrium further towards the formation of the anilinium salt in the aqueous layer[3].
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than a single extraction with a large volume. This is a more efficient method for removing the aniline.
-
Check the pH of the Aqueous Layer: After extraction, test the pH of the aqueous layer to ensure it is sufficiently acidic (pH < 2) to maintain the aniline in its protonated, water-soluble form.
-
Back Extraction (if product is acid-sensitive): If your amide product has some basicity and is partially extracted into the acidic aqueous layer, you can neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent[4].
Experimental Protocol: Optimized Acidic Wash for Aniline Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 10% aqueous HCl[3].
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The aqueous layer (containing the anilinium chloride) should be drained off.
-
Repeat: Repeat the extraction with fresh 10% HCl at least two more times.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.
-
Brine Wash: Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amide.
Problem 2: Aniline is co-eluting with my amide product during column chromatography.
Root Cause Analysis: The similar polarity of aniline and many amide products can lead to poor separation on a silica gel column. The basic nature of aniline can also cause tailing on the acidic silica gel, further complicating purification[5].
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-2%) or ammonia, to the eluent[5][6]. This will neutralize the acidic silanol groups on the silica gel, reducing the tailing of the aniline and potentially improving separation.
-
Alternative Stationary Phases:
-
Neutral Alumina: For basic compounds like aniline and some amides, neutral alumina can be a better choice than the acidic silica gel[5].
-
Reverse-Phase Silica (C18): If your amide is sufficiently polar, reverse-phase chromatography with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be effective[5].
-
-
Pre-column Treatment: If the co-elution is minor, consider an acidic wash of the crude mixture before loading it onto the column to remove the bulk of the aniline.
Experimental Protocol: Column Chromatography with a Modified Mobile Phase
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to monitor the separation. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with and without the addition of 0.5% triethylamine to find the optimal conditions for separating your amide from aniline.
-
Column Packing: Pack a glass chromatography column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with your optimized mobile phase containing triethylamine.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the pure amide fractions.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene for complete removal.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of aniline to consider for its removal?
Aniline is a weak base with a pKa of its conjugate acid being 4.6[1][2]. It is slightly soluble in water but is miscible with most organic solvents like ethanol, ether, and chloroform[7][8]. Its solubility in water increases significantly in acidic conditions due to the formation of the anilinium ion[7].
| Property | Value | Source |
| pKa (of anilinium ion) | 4.6 | [1][2] |
| Boiling Point | 184 °C | [9][10] |
| Solubility in Water | Slightly soluble | [7][9] |
| Solubility in Organic Solvents | Miscible | [7][8] |
Q2: Can I use a scavenger resin to remove unreacted aniline?
Yes, scavenger resins are an excellent and often cleaner alternative to liquid-liquid extractions.
-
Mechanism: Acidic scavenger resins, such as those with sulfonic acid functional groups (e.g., MP-TsOH), will bind the basic aniline, removing it from the solution[11].
-
Advantages: The resin is a solid support, so it can be easily filtered off, simplifying the workup. This method is also amenable to automation.
-
Disadvantages: Scavenger resins can be more expensive than simple acids and may require optimization of reaction time and equivalents of resin.
Workflow for Aniline Removal using a Scavenger Resin
Caption: Workflow for aniline removal using a scavenger resin.
Q3: Is recrystallization a viable method for removing aniline?
Recrystallization can be effective if there is a significant difference in the solubility of your amide product and aniline in a particular solvent system. This method is often used as a final polishing step to obtain highly pure crystalline amides[12][13].
Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent will dissolve your amide product well at high temperatures but poorly at low temperatures, while aniline remains soluble at low temperatures.
-
Purity of Crude Material: Recrystallization is most effective for removing small amounts of impurities. If there is a large excess of aniline, a preliminary purification step like an acidic wash is recommended.
Q4: Are there any "green" or more sustainable methods for aniline removal?
While traditional methods are robust, there is growing interest in more environmentally friendly approaches.
-
Steam Distillation: Aniline is volatile with steam, and this method can be used for its purification, especially on a larger scale[14].
-
Biodegradation: For wastewater treatment, various microorganisms can effectively degrade aniline[15].
-
Adsorption on Solid Supports: Materials like zeolites have been shown to adsorb aniline from aqueous solutions[16].
Decision Tree for Selecting a Purification Method
Caption: Decision tree for selecting an aniline removal method.
References
- Solubility of Things. (n.d.). Aniline.
-
Wikipedia. (2024, February 7). Aniline. Retrieved from [Link]
-
Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography? Retrieved from [Link]
- Organic Lecture Series. (n.d.). Amines.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
- AFIT. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]
-
ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
- The Royal Society of Chemistry. (2014). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes.
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
-
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
PubMed. (2008, November 30). A novel process for the removal of aniline from wastewaters. Retrieved from [Link]
-
Reddit. (2025, April 23). Removing Amine Groups in Synthesis Reactions. r/OrganicChemistry. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
- Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
MDPI. (n.d.). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. echemi.com [echemi.com]
- 15. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel process for the removal of aniline from wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Characteristic IR Absorption Bands for Amide Carbonyls in Oxopiperazines
For researchers, scientists, and professionals in drug development, understanding the nuanced molecular characteristics of heterocyclic scaffolds is paramount. The oxopiperazine core, also known as a 2,5-diketopiperazine, is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for probing the structural intricacies of these molecules. A key diagnostic feature in the IR spectrum of an oxopiperazine is the amide I band, which primarily corresponds to the C=O stretching vibration of the two amide groups within the six-membered ring.
This guide provides an in-depth comparison of the characteristic IR absorption bands for amide carbonyls in various oxopiperazine derivatives. We will explore how factors such as substitution, ring conformation, and intermolecular interactions influence the position of the amide I band, supported by experimental data from the scientific literature. Furthermore, a detailed, field-proven protocol for acquiring high-quality Attenuated Total Reflectance (ATR)-FTIR spectra of solid oxopiperazine samples is provided to ensure reliable and reproducible results.
The Amide I Band: A Window into Oxopiperazine Structure
The position of the amide I band in the IR spectrum is highly sensitive to the electronic and steric environment of the carbonyl group. In a simple, unsubstituted 2,5-piperazinedione, the amide I band typically appears in the region of 1650-1690 cm⁻¹[1]. However, this frequency can shift significantly upon substitution at the 3- and 6-positions of the oxopiperazine ring.
Several key factors contribute to these shifts:
-
Inductive and Resonance Effects of Substituents: Electron-withdrawing groups attached to the α-carbons (positions 3 and 6) can increase the C=O bond order through inductive effects, leading to a blue shift (higher wavenumber). Conversely, electron-donating groups can have the opposite effect. Resonance effects, particularly with aromatic substituents, can lead to delocalization of the carbonyl π-electrons, weakening the C=O bond and causing a red shift (lower wavenumber).
-
Steric Strain and Ring Conformation: The 2,5-diketopiperazine ring can adopt various conformations, with the most common being a planar or a boat-like conformation. The conformation is largely dictated by the steric bulk of the substituents. Increased ring strain can influence the C=O bond strength and, consequently, its stretching frequency.
-
Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another is a dominant factor. Stronger hydrogen bonds weaken the C=O bond, resulting in a significant red shift of the amide I band. The presence of multiple hydrogen bonding patterns can also lead to broadening or splitting of the amide I peak. In solution, the solvent's ability to act as a hydrogen bond donor or acceptor will also influence the carbonyl stretching frequency.
Comparative Analysis of Amide I Frequencies in Substituted Oxopiperazines
The following table summarizes the characteristic amide I (C=O) stretching frequencies for a selection of oxopiperazine derivatives, illustrating the impact of different substituents. The data has been compiled from various research publications.
| Oxopiperazine Derivative | Substituent(s) | Amide I (C=O) Frequency (cm⁻¹) | Comments | Reference(s) |
| Piperazine-2,5-dione (Cyclo(Gly-Gly)) | None | ~1680 (solid) | Unsubstituted parent compound. | [2] |
| Cyclo(L-Ala-L-Ala) | 3,6-dimethyl | ~1655 (solid) | Alkyl substitution leads to a slight red shift compared to the parent. | |
| Cyclo(L-Pro-Gly) | Fused pyrrolidine ring | ~1650 and ~1630 (solid) | The rigid proline ring influences conformation and hydrogen bonding. | |
| Cyclo(L-Phe-L-Phe) | 3,6-dibenzyl | ~1685 and ~1645 (solid) | Splitting of the amide I band is observed due to strong intermolecular hydrogen bonding and dimer formation in the solid state. | |
| (Z,Z)-3,6-bis(benzylidene)piperazine-2,5-dione | 3,6-dibenzylidene | ~1685 (solid) | Conjugation with the exocyclic double bonds results in a complex vibrational spectrum. |
Note: The exact peak positions can vary depending on the sample preparation (e.g., KBr pellet, ATR) and the resolution of the spectrometer.
Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra of Oxopiperazine Powders
This protocol outlines a robust and self-validating procedure for obtaining reproducible ATR-FTIR spectra of solid oxopiperazine samples. The use of an ATR accessory is highly recommended for powdered samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.
Instrumentation and Materials
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
-
Spatula.
-
Mortar and pestle (if sample is not a fine powder).
-
Oxopiperazine sample (as a fine powder).
Step-by-Step Methodology
-
Instrument Preparation and Background Collection:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe moistened with isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal. The background spectrum should show a flat baseline.
-
-
Sample Preparation:
-
Ensure the oxopiperazine sample is a fine, homogenous powder. If necessary, gently grind the sample in a clean agate mortar and pestle. A fine powder ensures optimal and uniform contact with the ATR crystal.
-
-
Sample Application and Spectrum Acquisition:
-
Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum. Most modern ATR accessories have a built-in pressure clamp that clicks at the optimal pressure.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum by the instrument software, resulting in the absorbance spectrum of the sample.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking tool in the software to accurately determine the wavenumber of the amide I absorption band.
-
-
Cleaning:
-
Release the pressure and remove the bulk of the sample from the ATR crystal.
-
Thoroughly clean the crystal surface and the press tip with a lint-free wipe moistened with isopropanol or ethanol.
-
Verify the cleanliness of the crystal by collecting a new spectrum and ensuring it matches the background.
-
Diagram of the Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of oxopiperazine powders.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of oxopiperazine derivatives. The amide I band, in particular, serves as a sensitive probe of the molecular environment. By carefully analyzing the position, shape, and multiplicity of this band, researchers can gain valuable insights into the effects of substitution, conformation, and intermolecular interactions. The comparative data and the detailed experimental protocol provided in this guide are intended to empower researchers to confidently utilize FTIR spectroscopy in their drug discovery and development endeavors, leading to a deeper understanding of this important class of heterocyclic compounds.
References
- Cheam, T. C., & Krimm, S. (1984). Vibrational analysis of crystalline diketopiperazine—I. Raman and i.r. spectra. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(5), 481-501.
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26.
- Pérez-Mellor, A., & Zehnacker, A. (2017). Vibrational circular dichroism of a 2, 5-diketopiperazine (DKP)
- Cheam, T. C. (1984). Vibrational analysis of crystalline diketopiperazine—I. Raman and i.r. spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 40(5), 481-501.
- Stuart, C. D., White, N. G., & Barrow, R. A. (2023).
-
Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Powder Samples. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
Sources
Comparative Guide: HRMS Fragmentation Strategies for C12H15N3O2 (Melatonin)
Executive Summary
This guide provides a technical comparison of fragmentation modalities—specifically Higher-Energy Collisional Dissociation (HCD) versus Collision-Induced Dissociation (CID) —for the structural elucidation and quantification of the molecule C12H15N3O2. While this formula theoretically corresponds to multiple isomers, it is most predominantly associated with Melatonin (
For researchers in drug metabolism and pharmacokinetics (DMPK), selecting the correct fragmentation mode is critical. HCD (Orbitrap) offers superior spectral richness without low-mass cutoff, whereas CID (Linear Ion Trap) provides speed and sensitivity for targeted quantification. This guide details the mechanistic pathways, experimental protocols, and data interpretation frameworks required for high-confidence analysis.
Part 1: The Analyte & The Challenge
Target Analyte: Melatonin (
The Isobaric Challenge
While Melatonin is the primary target, the formula C12H15N3O2 can represent synthetic impurities or tryptophan derivatives. Reliance on accurate mass (MS1) alone is insufficient for regulatory-grade identification. Isomers may co-elute on standard C18 chemistries; thus, distinct fragmentation fingerprints (MS2) are required to validate the indole core and the acetamide side chain.
Part 2: Comparative Methodology (HCD vs. CID)
The choice of dissociation technique fundamentally alters the observed mass spectrum. The following table compares the performance of HCD (typically on Q-Exactive/Orbitrap platforms) against CID (typically on LTQ/Velos platforms).
Table 1: Performance Comparison of Fragmentation Modes
| Feature | HCD (Higher-Energy Collisional Dissociation) | CID (Collision-Induced Dissociation) |
| Detection Platform | Orbitrap (High Resolution) | Linear Ion Trap (Unit Resolution) |
| Low Mass Cutoff | None (Visible ions < 50 | Yes (Typically "1/3 rule" applies) |
| Fragment Richness | High (Beam-type fragmentation yields internal fragments) | Moderate (Resonant excitation limits secondary fragmentation) |
| Mass Accuracy | < 5 ppm (confident formula assignment) | Unit resolution (nominal mass only) |
| Primary Application | Structural Elucidation, Untargeted Screening | Targeted Quantitation (SRM/MRM), Speed |
| Key Advantage | Visualization of the diagnostic indole ion ( | Faster cycle time for co-eluting peaks |
Expert Insight: For C12H15N3O2, HCD is the superior choice for structural confirmation . The CID "1/3 rule" (where ions below 1/3 of the precursor mass are unstable) often destabilizes the critical indole core fragments (
Part 3: Mechanistic Fragmentation Pathway
Understanding the causality of bond cleavage is essential for interpreting the spectra. The fragmentation of Melatonin follows a predictable energy-dependent pathway.
Primary Transition: The Amide Cleavage
The most abundant product ion arises from the cleavage of the amide bond on the ethylamino side chain.
-
Precursor:
233.1237 -
Loss: Neutral acetamide group (
, 59.037 Da) -
Product:
174.091 ( -methoxytryptamine core)
Secondary Transitions (High Energy)
Under higher HCD energies (NCE > 35%), the 5-methoxytryptamine core degrades further:
-
Loss: Ammonia (
, 17 Da) 157 -
Loss: Methyl radical (
) from the methoxy group Indolic stabilization. -
Core: The quinolinium or indole ion appears at
130.
Visualization: Fragmentation Logic
Caption: Fig 1. Step-wise fragmentation logic for Melatonin under ESI+ conditions. The transition 233
Part 4: Validated Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow is designed for a Thermo Q-Exactive or Fusion Lumos, but parameters are adaptable to other Q-TOF systems.
Sample Preparation
-
Stock: Dissolve standard in Methanol (1 mg/mL).
-
Working Solution: Dilute to 100 ng/mL in 5% Acetonitrile/Water + 0.1% Formic Acid.
-
Integrity Check: Ensure Formic Acid is fresh; aged acid can introduce adducts that suppress the
signal.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.9 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Melatonin typically elutes at ~40-50% B.
Mass Spectrometry Settings (HCD Focus)
-
Ion Source: Heated Electrospray Ionization (H-ESI).
-
Polarity: Positive (
). -
Spray Voltage: 3500 V.
-
Resolution: 70,000 (Full MS) / 17,500 (MS2).
-
Isolation Window: 1.5
(Narrow enough to exclude isotopes, wide enough for transmission). -
Stepped NCE (Normalized Collision Energy): 20, 40, 60 .
-
Why Stepped? Low energy (20) preserves the 174 ion. High energy (60) generates the 130 diagnostic ion. Stepping captures both in a single spectrum.
-
Visualization: Experimental Workflow
Caption: Fig 2.[1] Validated HRMS workflow for Melatonin analysis using Stepped NCE HCD.
Part 5: Data Analysis & Interpretation[2][3]
When analyzing the output, use the following criteria to confirm identity:
-
Retention Time Match: Must match standard (
0.1 min). -
Accurate Mass: Precursor
233.1237 must be within 5 ppm. -
Isotopic Pattern: The M+1 peak (Carbon-13) should be approx. 13-14% of the monoisotopic peak intensity (based on 12 carbons).
-
Fragment Ratio (The "Fingerprint"):
-
The ratio of
174 to 159/130 should remain consistent across samples. -
Warning: If
174 is present but 130 is absent at high energy, the core structure may not be an indole (potential isomer).
-
Software Alternatives for Annotation
-
Thermo Compound Discoverer: Excellent for automated "FISh" (Fragment Ion Search) scoring using the specific HCD logic described above.
-
MZmine 3 (Open Source): Suitable for aligning retention times and extracting the MS2 spectra for library matching (e.g., against GNPS or MassBank).
References
-
Thermo Fisher Scientific. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. Journal of Proteome Research.[2]
-
Almeida, E. A., et al. (2004). Synthesis of internal labeled standards of melatonin... for their quantification using LC-ESI-MS/MS. Journal of Pineal Research.[3]
-
MassBank. (2024). Mass Spectrum of Melatonin (HCD).[1] Accession: PR100206. (Verified spectral data source).
-
National Institutes of Health (NIH). (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-(3-oxopiperazin-2-yl)-N-phenylacetamide
[1][2]
Part 1: Executive Summary (Immediate Action Card)
Status: Potentially Hazardous Pharmaceutical Intermediate. Core Directive: Treat as a Toxic Irritant and Aquatic Hazard . Do not dispose of via municipal drains. Incineration is the mandatory disposal route.
| Category | Immediate Protocol |
| Personal Protection (PPE) | Respiratory: N95 or P100 respirator (dust generation).[1][2] Skin: Nitrile gloves (double-gloved recommended), Tyvek lab coat.[1] Eyes: Chemical splash goggles. |
| Spill Response | Solid: Dampen with PEG-400 or water to prevent dust; sweep into a sealed container. Solution: Absorb with vermiculite or sand. Do NOT use bleach (potential chloramine formation with piperazine ring). |
| Incompatibility | Strong Oxidizers: (e.g., Peroxides, Permanganates). Strong Acids/Bases: Hydrolysis risk of acetamide bond. |
| First Aid | Inhalation: Move to fresh air. Skin: Wash with soap/water for 15 min.[3] Ingestion: Rinse mouth; do NOT induce vomiting. |
Part 2: Chemical Profile & Hazard Assessment[1]
Scientific Integrity Note: Specific GHS data for CAS 19564-10-4 is limited. The following hazard profile is derived using Structure-Activity Relationship (SAR) analysis based on its functional groups: the N-phenylacetamide moiety (analogue: Acetanilide, CAS 103-84-4) and the Piperazine ring.[1][2]
1. Functional Group Hazard Analysis
-
N-Phenylacetamide Moiety: Known to cause acute oral toxicity and aquatic toxicity.[4] Potential for skin/eye irritation [1, 2].[5][6][7][8]
-
Piperazine Ring: Known sensitizer; can cause respiratory irritation and allergic skin reactions [3].
2. Inferred GHS Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
Aquatic Toxicity: Category 3 (Harmful to aquatic life).[8]
Part 3: Proper Disposal Procedures
Objective: Complete thermal destruction of the organic framework to prevent environmental contamination.
Step 1: Waste Segregation & Characterization
Do not mix this compound with general trash or aqueous waste streams. It must be segregated into Non-Halogenated Organic Waste .
Decision Logic for Waste Stream:
Figure 1: Waste segregation decision matrix ensuring compliance with RCRA standards.
Step 2: Packaging & Labeling[1]
-
Container: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the compound is in an acidic solution.
-
Labeling:
Step 3: Final Disposal (Incineration)[1]
-
Method: The compound must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Protocol: High-temperature incineration equipped with scrubbers (to handle nitrogen oxides, NOx, generated from the piperazine/amide nitrogens).
-
Prohibition: NEVER pour down the sink. The acetamide bond is stable enough to persist in water systems, and the phenyl group poses bioaccumulation risks [1].
Part 4: Spill Cleanup Workflow
In the event of a laboratory spill, follow this self-validating workflow to minimize exposure.
Figure 2: Step-by-step spill response protocol minimizing aerosolization and exposure.[1][2]
Part 5: Regulatory & Compliance Context[1][12]
-
RCRA Classification: While this specific CAS is not a listed P- or U-coded waste, it falls under the "Characteristic Waste" definition if it exhibits toxicity. Under the "Mixture Rule" , if mixed with a listed solvent (e.g., Methanol, F003), the entire mixture is hazardous waste.
-
TSCA Status: Verify if the chemical is on the TSCA inventory before commercial release. For R&D purposes, it is regulated under the TSCA R&D Exemption (40 CFR 720.36), requiring it to be used only by technically qualified individuals [4].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2955672, 2-(3-oxopiperazin-2-yl)-N-phenylacetamide. Retrieved from [Link][1][2][9]
-
U.S. Environmental Protection Agency (2023). Toxic Substances Control Act (TSCA) Section 5: Research and Development Exemption. Retrieved from [Link][1][2]
Sources
- 1. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]
- 2. watson-int.com [watson-int.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.pt [fishersci.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(3-oxopiperazin-2-yl)-N-phenylacetamide | C12H15N3O2 | CID 2955672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
